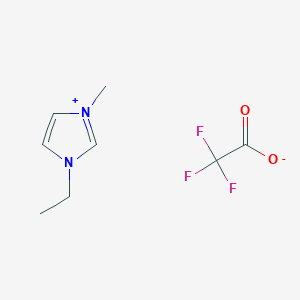![molecular formula C8H6N2O B063598 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile CAS No. 193605-63-9](/img/structure/B63598.png)
2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process includes the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of bulk custom synthesis and procurement services is common for obtaining this compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Malononitrile Derivatives: Used in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions include 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Applications De Recherche Scientifique
2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is a part of the structural moiety of nicotinic receptor agonists and synthetic agonists of nicotinic receptors.
Biological Activity: The compound has shown promise for the treatment of Alzheimer’s disease and other neurological conditions.
Industrial Applications: Used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile involves its interaction with nicotinic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity . This interaction can influence various molecular pathways, including those involved in neurotransmission and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar furo[2,3-b]pyridine structure and exhibits similar biological activities.
Fused Pyridine Derivatives: Compounds such as furopyridines, thienopyridines, and pyrrolopyridines share structural similarities and biological activities.
Uniqueness
2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile is unique due to its specific structural configuration, which allows it to interact effectively with nicotinic receptors. This unique interaction makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridine-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1,3H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBZJONGBMOLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)




![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)




